molecular formula C8H17NO2 B1362301 Ethyl 2-(tert-butylamino)acetate CAS No. 37885-76-0

Ethyl 2-(tert-butylamino)acetate

Cat. No.: B1362301
CAS No.: 37885-76-0
M. Wt: 159.23 g/mol
InChI Key: ASVKBSWWRBCOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(tert-butylamino)acetate is an organic compound with the molecular formula C8H17NO2. It is a derivative of amino acids and is characterized by the presence of an ethyl ester group and a tert-butylamino group attached to the alpha carbon. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(tert-butylamino)acetate typically involves the esterification of 2-(tert-butylamino)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-(tert-butylamino)acetic acid+ethanolacid catalystEthyl 2-(tert-butylamino)acetate+water\text{2-(tert-butylamino)acetic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(tert-butylamino)acetic acid+ethanolacid catalyst​Ethyl 2-(tert-butylamino)acetate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of anhydrous conditions and efficient separation techniques, such as distillation or crystallization, are crucial to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like hydroxide ions can replace the ethoxy group, forming 2-(tert-butylamino)acetic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: 2-(tert-butylamino)acetic acid.

    Reduction: 2-(tert-butylamino)ethanol.

    Substitution: 2-(tert-butylamino)acetic acid.

Scientific Research Applications

Ethyl 2-(tert-butylamino)acetate finds applications in various scientific research fields:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Industry: this compound is utilized in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can engage in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

  • 2-(tert-butylamino)acetic acid
  • 2-(tert-butylamino)ethanol
  • tert-Butylamine

Comparison: Ethyl 2-(tert-butylamino)acetate is unique due to the presence of both an ester and a tert-butylamino group, which imparts distinct reactivity and solubility properties. Compared to 2-(tert-butylamino)acetic acid, the ester form is more lipophilic and can be used in different solvent systems. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with biological targets compared to simpler amines like tert-butylamine.

Properties

IUPAC Name

ethyl 2-(tert-butylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-11-7(10)6-9-8(2,3)4/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVKBSWWRBCOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380524
Record name Ethyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37885-76-0
Record name Ethyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(tert-butylamino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(tert-butylamino)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(tert-butylamino)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(tert-butylamino)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(tert-butylamino)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(tert-butylamino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.